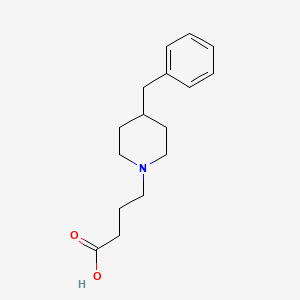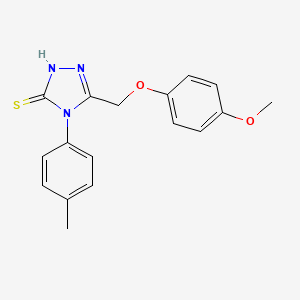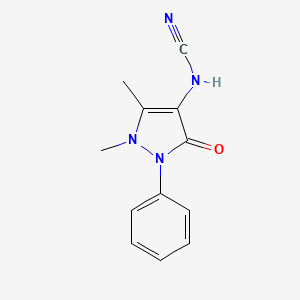
4-(4-Benzylpiperidin-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-(4-bencilpiperidin-1-il)butanoico es un compuesto químico que pertenece a la clase de los derivados de piperidina. Se caracteriza por un anillo de piperidina sustituido con un grupo bencilo y una cadena de ácido butanoico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 4-(4-bencilpiperidin-1-il)butanoico normalmente implica la reacción de 4-bencilpiperidina con ácido butanoico o sus derivados. Un método común es la hidrogenación catalítica de 4-bencilpiridina para formar 4-bencilpiperidina, que luego se hace reaccionar con ácido butanoico en condiciones ácidas o básicas para producir el producto deseado .
Métodos de producción industrial
La producción industrial del ácido 4-(4-bencilpiperidin-1-il)butanoico puede implicar procesos de hidrogenación catalítica a gran escala seguidos de pasos de purificación, como cristalización o destilación, para obtener el compuesto puro. Las condiciones y los reactivos específicos utilizados pueden variar dependiendo del rendimiento y la pureza deseados.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 4-(4-bencilpiperidin-1-il)butanoico puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes o aminas correspondientes.
Sustitución: El grupo bencilo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Los nucleófilos como los haluros o las aminas se pueden utilizar en condiciones básicas para lograr reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir bencilcetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas bencílicos.
Aplicaciones en investigación científica
El ácido 4-(4-bencilpiperidin-1-il)butanoico tiene una amplia gama de aplicaciones en investigación científica:
Aplicaciones Científicas De Investigación
4-(4-Benzylpiperidin-1-yl)butanoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
El mecanismo de acción del ácido 4-(4-bencilpiperidin-1-il)butanoico implica su interacción con dianas moleculares y vías específicas. Se sabe que actúa como un agente liberador de monoaminas, liberando selectivamente dopamina y norepinefrina sobre la serotonina . Esta actividad está mediada por su unión a los transportadores de monoaminas y la posterior modulación de la liberación de neurotransmisores.
Comparación Con Compuestos Similares
Compuestos similares
4-Bencilpiperidina: Un compuesto estrechamente relacionado con propiedades de liberación de monoaminas similares.
Bencilpiperazina: Otro derivado de piperidina con efectos psicoactivos.
Tetrahidroisoquinolina: Un compuesto con similitudes estructurales y posibles actividades farmacológicas.
Unicidad
El ácido 4-(4-bencilpiperidin-1-il)butanoico es único debido a su patrón de sustitución específico y la presencia de la cadena de ácido butanoico, que imparte propiedades químicas y biológicas distintas. Su actividad de liberación selectiva de monoaminas y sus posibles aplicaciones terapéuticas lo diferencian de otros compuestos similares.
Propiedades
Fórmula molecular |
C16H23NO2 |
|---|---|
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
4-(4-benzylpiperidin-1-yl)butanoic acid |
InChI |
InChI=1S/C16H23NO2/c18-16(19)7-4-10-17-11-8-15(9-12-17)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,18,19) |
Clave InChI |
JMBVRASBXNOCEE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CC2=CC=CC=C2)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-bromophenyl)(1,3-thiazol-2-yl)]-2-(3-methylphenoxy)acetamide](/img/structure/B12113977.png)

![2-[(6-Methoxypyridin-3-yl)amino]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12113986.png)
![6-chloro-7-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12113992.png)

![8-Methyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B12114014.png)


![6-[[(E)-3-carboxyprop-2-enoyl]amino]hexanoic acid](/img/structure/B12114026.png)

![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12114056.png)
![8-[(6-carboxy-4H-1,3-benzodioxin-8-yl)methyl]-4H-1,3-benzodioxine-6-carboxylic acid](/img/structure/B12114062.png)


